(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol
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Overview
Description
®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is an organic compound with the molecular formula C10H8F6O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its use as an intermediate in the synthesis of various pharmaceutical agents, particularly those that act as neurokinin-1 (NK-1) receptor antagonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol typically involves asymmetric transfer hydrogenation. This process uses a chiral catalyst to reduce a ketone precursor to the desired alcohol with high enantiomeric purity . The reaction conditions often include the use of a ruthenium-based catalyst and a hydrogen donor such as isopropanol under mild temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar asymmetric hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.
Major Products
Oxidation: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanone.
Reduction: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethane.
Substitution: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl halides.
Scientific Research Applications
®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is widely used in scientific research, particularly in the fields of:
Chemistry: As a chiral building block for the synthesis of complex molecules.
Biology: In the study of enzyme-catalyzed reactions and chiral recognition processes.
Industry: In the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists. These antagonists work by blocking the action of substance P, a neuropeptide involved in the transmission of pain and the induction of vomiting . The molecular targets include the NK-1 receptors, which are G-protein-coupled receptors found in the central and peripheral nervous systems .
Comparison with Similar Compounds
Similar Compounds
®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol: Another chiral alcohol with similar applications in pharmaceutical synthesis.
®-2-Amino-1-(3-(trifluoromethyl)phenyl)ethanol: Used in the synthesis of different therapeutic agents.
Uniqueness
®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is unique due to its specific chiral configuration and its role as a key intermediate in the synthesis of NK-1 receptor antagonists. Its high enantiomeric purity and specific functional groups make it particularly valuable in the development of pharmaceuticals with targeted biological activity .
Properties
Molecular Formula |
C9H6F6O |
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Molecular Weight |
244.13 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7,16H/t7-/m1/s1 |
InChI Key |
BSMNENKVFMPEGA-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(F)(F)F)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)O |
Origin of Product |
United States |
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